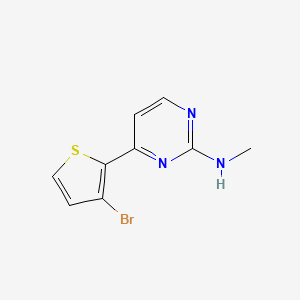

4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine

Description

4-(3-Bromothiophen-2-yl)-N-methylpyrimidin-2-amine is a pyrimidine derivative featuring a brominated thiophene substituent and an N-methylamine group. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their structural versatility and biological activity, particularly in kinase inhibition and antimicrobial applications .

The bromothiophene moiety enhances electronic properties and reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . The N-methylamine group may influence solubility and binding interactions in biological systems .

Properties

IUPAC Name |

4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3S/c1-11-9-12-4-2-7(13-9)8-6(10)3-5-14-8/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEKKSUTIVXDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)C2=C(C=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a bromothiophene derivative with a pyrimidine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of 4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine may involve scaling up the Suzuki cross-coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its role as a pharmacophore in drug design. Its structure allows it to interact with specific enzymes or receptors, making it a candidate for developing new therapeutic agents.

Key Studies:

- Enzyme Inhibition: Research indicates that derivatives of this compound can inhibit certain kinases, which are crucial in cancer pathways. For instance, studies demonstrate its potential to inhibit the activity of protein kinases involved in tumor proliferation.

Materials Science

4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine exhibits interesting electronic properties , making it suitable for applications in organic semiconductors.

Applications:

- Organic Photovoltaics: The compound's electronic characteristics allow it to be used in the development of organic solar cells, enhancing their efficiency and stability.

Biological Research

In biological studies, this compound is utilized to explore its interactions with biological macromolecules.

Research Insights:

- Bioactivity Studies: Investigations reveal that the compound can bind to various biological targets, potentially leading to therapeutic effects. For example, it has been shown to exhibit anti-inflammatory properties in cellular models.

Case Studies

-

Case Study on Anticancer Activity:

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines, suggesting a pathway for developing targeted cancer therapies.

-

Case Study on Organic Electronics:

- Research in Advanced Functional Materials highlighted the use of this compound in organic photovoltaic devices, showing improved efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

4-(4-Bromophenyl)-6-(2-Chloroquinoline-3-yl)-N-methylpyrimidin-2-amine (Compound 5)

- Structure: Substituted with a 4-bromophenyl and 2-chloroquinoline group instead of bromothiophene.

- Synthesis : Prepared via nucleophilic displacement and carbamoylation, yielding a greenish-blue solid (59% yield, m.p. 207–209°C) .

- Key Data : Molecular weight 424 g/mol; ¹H NMR (CDCl₃) signals at δ 8.17 (s, 1H) and 3.64–3.55 (m, 3H) for methylamine protons .

(E)-4-Bromo-N-((3-Bromothiophen-2-yl)methylene)-2-methylaniline

- Structure : Contains a bromothiophene-imine scaffold but lacks the pyrimidine core.

- Synthesis : Formed via condensation of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde. DFT studies revealed planar geometry and high electrophilicity at the imine group .

N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine

- Structure : Features methoxy and methylphenyl substituents.

- Applications : Used in laboratory research, highlighting the role of substituents in tuning physicochemical properties .

Physicochemical and Electronic Properties

Biological Activity

4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, including Suzuki cross-coupling reactions. For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde yields the desired product in high yields (up to 94%) under specific conditions using palladium catalysts . This synthetic route is essential for obtaining sufficient quantities for biological testing.

Antiproliferative Activity

Research has indicated that derivatives of compounds similar to 4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine exhibit potent antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.73 μM against FaDu cells, indicating strong cytotoxicity. The mechanism involved apoptosis and autophagy induction, supported by various staining techniques and Western blot analysis .

Antibacterial Activity

The compound's structural analogs have shown broad-spectrum antibacterial activity. In particular, certain derivatives have been reported to effectively disperse established bacterial biofilms and inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) with low cytotoxicity. These compounds demonstrated a significant post-contact effect, maintaining antibacterial activity even after removal from the culture medium .

The biological activity of 4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine can be attributed to several mechanisms:

- Topoisomerase Inhibition : Some studies suggest that similar compounds act as dual inhibitors of topoisomerase I and II, which are critical enzymes in DNA replication and repair.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cells, contributing to its antiproliferative effects .

- Anti-inflammatory Properties : Certain derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory activity alongside their anticancer properties .

Case Studies

Several studies have explored the biological implications of this compound and its analogs:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects on various cancer cell lines, confirming that the compound induces significant apoptosis as evidenced by increased levels of cleaved caspase-3 .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against common pathogens, demonstrating that some derivatives could effectively inhibit bacterial growth while exhibiting minimal cytotoxicity to human cells .

Data Summary

| Activity Type | IC50 Value | Mechanism | Cell Line/Pathogen |

|---|---|---|---|

| Antiproliferative | 1.73 μM | Apoptosis induction | FaDu (Head and Neck Cancer) |

| Antibacterial | N/A | Biofilm dispersion | MRSA |

| Anti-inflammatory | N/A | COX-2 inhibition | Various inflammatory models |

Q & A

Basic Question

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., pyrimidine C-H at δ 8.2–8.5 ppm, thiophene protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 296.0) .

Advanced Techniques:

- X-ray Crystallography: Resolves bond angles and hydrogen bonding (e.g., intramolecular N–H⋯N interactions stabilizing the pyrimidine-thiophene interface) .

- HPLC-PDA: Detects impurities (<0.5%) using C18 columns and acetonitrile/water gradients .

How does the bromothiophene moiety influence biological activity in kinase inhibition assays?

Advanced Question

The bromine atom enhances target binding via halogen bonding with kinase ATP pockets. For example:

Advanced Question

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to simulate binding poses with kinase domains .

- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models: Correlate substituent electronegativity (e.g., bromine vs. methyl) with inhibitory activity .

What strategies mitigate stability issues in aqueous solutions?

Basic Question

- pH Control: Stabilize at pH 6–7 to prevent hydrolysis of the pyrimidine ring .

- Lyophilization: Formulate as lyophilized powder for long-term storage .

- Antioxidants: Add 0.1% ascorbic acid to prevent bromothiophene oxidation .

How are contradictory biological data resolved (e.g., varying IC₅₀ values across studies)?

Advanced Question

- Assay Standardization: Use uniform ATP concentrations (e.g., 1 mM) and cell lines (e.g., HEK293) .

- Meta-analysis: Compare data across ≥3 independent studies to identify outliers .

- Mechanistic Studies: Validate target engagement via Western blotting (e.g., phospho-JAK2 levels) .

What methods are effective for impurity profiling during scale-up?

Advanced Question

- LC-MS/MS: Identify byproducts (e.g., de-brominated analogs) with MRM transitions .

- Preparative HPLC: Isolate impurities using C8 columns and isocratic elution .

- Stability-Indicating Methods: Stress testing under heat (60°C) and light (ICH Q1B) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.